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Hexahydrocyclopenta[c]pyrrol-4(2H)-one

Cat. No.: B1611011
CAS No.: 732956-04-6
M. Wt: 125.17 g/mol
InChI Key: VTJCOTZQTGPOSP-UHFFFAOYSA-N
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Description

Significance of the Hexahydrocyclopenta[c]pyrrole Scaffold in Contemporary Chemical and Biological Research

The pyrrole (B145914) scaffold, a five-membered aromatic heterocycle, is a fundamental structural unit in a vast array of biologically active compounds, both natural and synthetic. nih.govrsc.org Its derivatives are integral to numerous pharmaceuticals and are recognized for a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govalliedacademies.org The fused nature of the hexahydrocyclopenta[c]pyrrole system imparts a rigid, three-dimensional structure that can facilitate precise interactions with biological targets.

This scaffold is a crucial component of various complex macrocycles, such as those found in heme, chlorophyll, and certain alkaloids. alliedacademies.org In medicinal chemistry, the incorporation of the pyrrole nucleus is a common strategy for the development of new therapeutic agents. rsc.orgnih.gov For instance, the hexahydrocyclopenta[c]pyrrole moiety is found in the structure of Gliclazide, an oral hypoglycemic agent used in the management of diabetes, which highlights the scaffold's relevance in drug design. researchgate.netnih.gov Beyond pharmaceuticals, pyrrole derivatives are utilized as intermediates in the synthesis of agrochemicals, dyes, and other specialized organic compounds. alliedacademies.org They also find applications in materials science as components of polymers and in various industrial processes. alliedacademies.orgresearchgate.net

Historical Development and Evolution of Synthetic Strategies for Fused Pyrrole Systems

The history of pyrrole chemistry dates back to 1834 when it was first detected as a component of coal tar. wikipedia.org The synthesis of pyrroles and their fused derivatives has since evolved significantly, with several classical named reactions forming the foundation of modern synthetic approaches.

Classic Synthetic Methods:

Paal-Knorr Synthesis: A straightforward method involving the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.

Hantzsch Pyrrole Synthesis: This reaction utilizes a β-ketoester, an α-haloketone, and ammonia or a primary amine to construct the pyrrole ring. wikipedia.org

Knorr Pyrrole Synthesis: Involves the condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group. wikipedia.org

Piloty–Robinson Pyrrole Synthesis: This method begins with two equivalents of an aldehyde and hydrazine (B178648) to form a substituted pyrrole. wikipedia.org

Over the years, these foundational methods have been expanded and refined. The development of transition metal-catalyzed reactions and multicomponent reactions has provided more efficient and versatile routes to highly substituted and complex fused pyrrole systems. nih.govbohrium.com For instance, palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloadditions have emerged as powerful tools. nih.gov Specific methods for synthesizing octahydrocyclopenta[c]pyrrole (B1584311) derivatives have been developed, starting from materials like 2,3-dimethylmaleimide (B91841) or through the reduction of cyclopentyl imines. patsnap.comgoogle.com

Interactive Table: Evolution of Pyrrole Synthesis

Synthesis Method Description Key Reactants
Paal-Knorr Synthesis Condensation reaction to form a pyrrole ring. 1,4-dicarbonyl compound, ammonia/primary amine
Hantzsch Synthesis Reaction to form substituted pyrroles. wikipedia.org β-ketoester, α-haloketone, ammonia/primary amine wikipedia.org
Knorr Synthesis Condensation to form pyrroles. wikipedia.org α-amino ketone, active methylene compound
Piloty–Robinson Synthesis Forms pyrroles with substituents at the 3 and 4 positions. wikipedia.org Aldehyde, hydrazine wikipedia.org
Barton-Zard Synthesis Reaction leading to pyrroles. Isocyanoacetate, nitroalkene
Multicomponent Reactions Efficient synthesis of polysubstituted pyrroles. bohrium.com Varies (e.g., thioamide, aldehyde, ammonium (B1175870) acetate)

| Transition Metal Catalysis | Modern methods for complex pyrrole synthesis. nih.gov | Alkynes, amines, catalyzed by metals like Pd, Ru, Au nih.gov |

Overview of Advanced Academic Research Trajectories Associated with Hexahydrocyclopenta[c]pyrrol-4(2H)-one Derivatives

Current research continues to explore the therapeutic potential of pyrrole-based scaffolds, including derivatives of hexahydrocyclopenta[c]pyrrole. The focus is often on developing novel compounds with enhanced biological activity and specificity.

Recent studies have investigated pyrrole derivatives for a range of applications, including as neuroprotective agents. nih.gov For example, certain synthetic pyrrole compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage, a factor in neurodegenerative diseases like Parkinson's disease. nih.gov Other research has focused on the cytotoxic activity of novel pyrrole derivatives against various cancer cell lines, with some compounds demonstrating significant antitumor properties. nih.govrsc.org

The structural rigidity and stereochemical complexity of fused systems like hexahydrocyclopenta[c]pyrrole are being exploited to design molecules that can selectively interact with specific biological targets, such as enzymes or receptors. mdpi.com The synthesis of pyrrolo[3,4-c]pyridine derivatives, which share a similar fused heterocyclic structure, has been explored for potential antidiabetic and antimycobacterial activities. nih.gov The ability to modify the scaffold at various positions allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug discovery. nih.gov

Interactive Table: Research on Biologically Active Pyrrole Derivatives

Compound Class Biological Activity Investigated Research Focus
1,5-diaryl pyrrole derivatives Neuroprotective Investigated against 6-hydroxydopamine-induced neurotoxicity in PC12 cells, a model for Parkinson's disease. nih.gov
Trisubstituted pyrrole derivatives Cytotoxicity, Antitumor Synthesized via 1,3-dipolar cycloaddition and evaluated against human adenocarcinoma cell lines. nih.gov
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives Antidiabetic Shown to reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B1611011 Hexahydrocyclopenta[c]pyrrol-4(2H)-one CAS No. 732956-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-1-5-3-8-4-6(5)7/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJCOTZQTGPOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566617
Record name Hexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732956-04-6
Record name Hexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Hexahydrocyclopenta C Pyrrol 4 2h One and Its Derivatives

Strategies for the Construction of the Hexahydrocyclopenta[c]pyrrole Ring System

The formation of the fused bicyclic structure requires precise and efficient ring-closure methodologies. Key strategies often involve the sequential or concerted formation of the cyclopentane (B165970) and pyrrolidone rings.

The incorporation of the nitrogen atom of the pyrrolidone ring is frequently achieved by using precursors containing amine or nitrile functionalities. One prominent route involves the use of hydrazine (B178648) hydrate (B1144303), an amine precursor, in a condensation reaction. For instance, the synthesis of a key intermediate for the drug Gliclazide starts with cyclopentane-1,2-dicarboxylic anhydride (B1165640), which reacts with hydrazine hydrate to form N-aminocyclopentane-1,2-dicarboximide. researchgate.netresearchgate.net This intermediate, containing the N-N bond, is then subjected to reduction to yield the target hexahydrocyclopenta[c]pyrrole amine. researchgate.netresearchgate.net

Another strategy in heterocyclic synthesis involves the cyclocondensation of enones with aminoacetonitriles to generate dihydropyrrole carbonitriles. nih.gov These intermediates can then be converted to the desired pyrrole (B145914) derivatives. nih.gov While not a direct synthesis of the target ketone, this highlights the utility of nitrile precursors in forming the pyrrole ring, a strategy adaptable to the hexahydrocyclopenta[c]pyrrole system. Furthermore, 1,3-dipolar cycloaddition reactions involving nitriles represent a modern approach to constructing five-membered nitrogen-containing heterocycles. rsc.org

Table 1: Cyclization Strategies with Amine/Nitrile Precursors
Precursor TypeKey ReagentsIntermediate FormedReaction TypeReference
Amine (Hydrazine)Cyclopentane-1,2-dicarboxylic anhydride, Hydrazine hydrateN-aminocyclopentane-1,2-dicarboximideCondensation researchgate.netresearchgate.net
Nitrile (Aminoacetonitrile)Enones, Aminoacetonitrile3,4-dihydro-2H-pyrrole-2-carbonitrileCyclocondensation nih.gov

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters, facilitated by a strong base. synarchive.commychemblog.com This reaction is particularly well-suited for creating five- and six-membered rings and is a cornerstone in carbocyclic and heterocyclic synthesis. organic-chemistry.orgorganicreactions.org The mechanism involves the deprotonation of an α-carbon to one ester group, generating an enolate that subsequently attacks the carbonyl carbon of the second ester group within the same molecule, leading to a cyclic β-keto ester after an acidic workup. mychemblog.com

This approach is highly relevant for constructing the cyclopentanone (B42830) portion of the hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold. A suitably substituted pyrrole diester can undergo Dieckmann condensation to form the fused five-membered carbocyclic ring. umn.edu The choice of base is critical, with sodium alkoxides in an alcoholic solvent being traditional, though other strong bases can be employed. synarchive.comorganic-chemistry.org The driving force for the reaction is the formation of a stable, resonance-stabilized enolate of the resulting β-keto ester product. mychemblog.com

Table 2: Key Aspects of Dieckmann Condensation
FeatureDescriptionReference
Reaction TypeIntramolecular Claisen condensation of a diester. synarchive.com
ProductCyclic β-keto ester. mychemblog.comorganic-chemistry.org
Typical BasesSodium alkoxide (e.g., NaOEt, NaOMe), Potassium tert-butoxide (KOt-Bu), Lithium diisopropylamide (LDA). synarchive.commychemblog.com
Ring SizeHigh yields for 5- and 6-membered rings. mychemblog.comorganicreactions.org
ApplicationFormation of the cyclopentanone ring in the target scaffold from a pyrrole diester precursor. organicreactions.orgumn.edu

Constructing the bicyclic system can be approached by starting with a pre-existing cyclopentane core and subsequently introducing the nitrogen-containing pyrrolidone ring. A notable example is the synthesis of Gliclazide, which utilizes cyclopentane-1,2-dicarboxylic anhydride as the starting material. researchgate.netresearchgate.net This cyclopentane derivative is first reacted with a nitrogen-containing precursor, hydrazine hydrate, to form an N-amino dicarboximide. researchgate.netresearchgate.net Subsequent reduction of the imide carbonyls and cleavage of the N-N bond leads to the formation of the saturated hexahydrocyclopenta[c]pyrrole amine, a key intermediate. researchgate.netgoogle.com

An alternative method involves the one-step reduction of a pre-formed ring valeryl imine (cyclopentimide compound). google.com This imide, which already contains the complete bicyclic carbon-nitrogen framework, is reduced using agents like sodium borohydride (B1222165) in the presence of a Lewis acid promoter such as zinc chloride to yield the target octahydrocyclopenta[c]pyrrole (B1584311). google.com This approach efficiently builds the desired scaffold from a stable cyclopentane-derived precursor.

Functionalization and Diversification Techniques for this compound Scaffolds

Once the core bicyclic structure is assembled, its chemical properties can be diversified through functionalization, particularly at the pyrrole nitrogen and by modification of other functional groups introduced during the synthesis.

Modification of the secondary amine within the pyrrolidine (B122466) ring is a common strategy for building molecular diversity. N-alkylation introduces various substituents, altering the steric and electronic properties of the molecule. Standard protocols for N-alkylation of heterocyclic amines are applicable here. These reactions typically involve deprotonation of the nitrogen atom with a suitable base, followed by nucleophilic substitution with an alkylating agent. beilstein-journals.org

Commonly used bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or weaker bases like potassium carbonate (K₂CO₃) in DMF. nih.govd-nb.info The choice of base and solvent can influence the reaction's efficiency and selectivity. The alkylating agent is typically an alkyl halide (e.g., bromide or iodide) or an alkyl tosylate. beilstein-journals.orgd-nb.info For example, the N-alkylation of related indazole scaffolds has been achieved with high regioselectivity using NaH in THF with various alkyl bromides. beilstein-journals.org These conditions are readily adaptable for the alkylation of the this compound nitrogen.

Table 3: Common Conditions for N-Alkylation
BaseSolventAlkylating AgentReference
Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)Alkyl Bromide beilstein-journals.orgnih.gov
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Alkyl Bromide nih.gov
Cesium Carbonate (Cs₂CO₃)Toluene (B28343)Alkyl Halide nih.gov

In many synthetic routes, ester functionalities are used as protecting groups or as part of the core scaffold construction (e.g., via Dieckmann condensation). The conversion of these esters to carboxylic acids is a crucial step for further derivatization. This is typically achieved through hydrolysis, which can be performed under acidic or basic conditions. masterorganicchemistry.comorganic-chemistry.org

Basic hydrolysis, also known as saponification, is a widely used and often irreversible method. masterorganicchemistry.com The reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), typically in a mixture of water and an organic solvent like THF or methanol. masterorganicchemistry.comorganic-chemistry.org The mechanism proceeds via nucleophilic addition of the hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, eliminating an alkoxide to yield a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comyoutube.com A final acidification step during workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.comyoutube.com This strategy has been documented in the synthesis of complex molecules containing the hexahydrocyclopenta[c]pyrrole core, where a final basic hydrolysis step is used to yield the target benzamide (B126) derivative. google.com

Cycloaddition Reactions for Heterocyclic System Expansion

Cycloaddition reactions are powerful tools for constructing the heterocyclic framework of this compound. These reactions, particularly [3+2] and [4+2] cycloadditions, allow for the efficient assembly of the five-membered pyrrolidine ring fused to a cyclopentane ring.

One notable approach involves the intramolecular [3+2] cycloaddition of azomethine ylides with maleimides. This sequence can lead to the formation of hexahydropyrrolo[3,4-c]pyrrole structures, which are closely related to the target bicyclic lactam. A subsequent reduction and intramolecular lactamization cascade can then furnish the desired hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org The isolation of the initial hexahydropyrrolo[3,4-c]pyrrole amide intermediate has been crucial in elucidating the reaction mechanism. rsc.org

The hetero-Diels-Alder (HDA) reaction, a type of [4+2] cycloaddition, is another atom- and step-economical strategy for building six-membered heterocycles that can be precursors or analogs. nih.gov For instance, the reaction of oxa-dienes with nitriles can yield 4H-1,3-oxazines. nih.gov While not directly forming the this compound core, these methods showcase the versatility of cycloaddition reactions in heterocyclic synthesis. The reactivity of dienophiles in these reactions is a key factor; for example, cyanamides exhibit higher reactivity in [4+2] cycloadditions compared to common nitriles like benzonitrile (B105546) or acetonitrile. nih.gov

Furthermore, visible light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones has been shown to produce Δ1-pyrrolines, which are five-membered N-heterocycles. nih.gov This method highlights the use of photochemical conditions to drive cycloaddition reactions for the synthesis of pyrrolidine-containing scaffolds.

Interactive Data Table: Cycloaddition Reaction Examples
Reaction TypeReactantsProduct TypeKey Features
[3+2] CycloadditionAzomethine ylides, MaleimidesHexahydropyrrolo[3,4-c]pyrroleSequential reaction leading to fused quinolines rsc.org
Hetero-Diels-Alder ([4+2])Oxa-dienes, Cyanamides4H-1,3-OxazinesAtom-economical, demonstrates dienophile reactivity nih.gov
(3+2)-Cycloaddition2H-Azirines, EnonesΔ1-PyrrolinesVisible light-promoted, forms N-heterocycles nih.gov

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed reactions are indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. In the context of this compound derivatives, these methods are employed for both the construction of the core structure and for further functionalization.

A notable application is the palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes via C(sp³)–H activation. This method provides access to cyclopropane-fused γ-lactams, which are structurally related to the target molecule, in an atom-economical manner. nih.gov The use of a chiral phosphoramidite (B1245037) ligand allows for good yields and enantioselectivities. nih.gov

Palladium-catalyzed cyclization of pyrrole derivatives is another powerful strategy. For instance, the cyclization of 3-acylpyrroles and their acetoxy derivatives can lead to the formation of indoles. researchgate.net While not a direct synthesis of the this compound skeleton, it demonstrates the utility of palladium catalysis in forming fused heterocyclic systems. Similarly, palladium-catalyzed annulation of 3-aryl substituted pyrroles can yield indoles through a retro-Diels-Alder reaction. researchgate.net

Furthermore, palladium-catalyzed spirocyclization has been developed through a sequence of Narasaka-Heck cyclization, C–H activation, and [4+2] annulation. This cascade reaction utilizes readily available starting materials to assemble spirocyclic pyrrolines with high regiocontrol. nih.gov The key to this transformation is the regioselective insertion of a C2 synthon into a spiro-palladacycle intermediate. nih.gov

Interactive Data Table: Palladium-Catalyzed Reactions for Derivative Synthesis
Reaction TypeSubstratesProduct TypeKey Features
Intramolecular HydrocyclopropanylationAlkynesCyclopropane-fused γ-lactamsAsymmetric, C(sp³)–H activation, atom-economical nih.gov
Narasaka-Heck/C–H activation/[4+2] Annulationγ,δ-Unsaturated oxime ester, C2 insertion unitSpirocyclic pyrrolinesHigh regioselectivity, cascade reaction nih.gov
Cyclization of Pyrroles3-Acylpyrroles, 3-Aryl substituted pyrrolesIndolesDemonstrates formation of fused heterocyclic systems researchgate.net

Stereoselective Synthetic Pathways to Chiral Derivatives

The development of stereoselective synthetic routes is crucial for accessing chiral derivatives of this compound, which is important for their potential biological applications. These pathways often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.

One approach involves the use of chiral bicyclic lactams as templates. For example, an intramolecular ene reaction on an appropriately substituted chiral bicyclic lactam can lead to the formation of a tricyclic system with a high degree of stereocontrol. nih.gov The rigidity of the bicyclic lactam system dictates the stereochemical outcome of the pericyclic reaction. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of related heterocyclic scaffolds. For instance, the organocatalytic [4+2] cycloaddition between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters can produce chiral 1,2-oxazinane (B1295428) spiro-oxindoles with good to excellent yields, diastereoselectivities, and enantioselectivities. nih.gov The choice of catalyst and reaction conditions is critical for achieving high stereocontrol. nih.gov

Furthermore, the stereoselective synthesis of spirocyclic pyrrolidines has been achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. nih.govrsc.org This method utilizes a reusable magnetic nanocatalyst functionalized with L-proline to produce spiro-heterocycles in high yields and with high diastereoselectivity. nih.govrsc.org The stereochemistry of the resulting products can be established using advanced NMR techniques. nih.gov

Interactive Data Table: Stereoselective Synthetic Approaches
MethodKey FeatureProduct TypeStereocontrol
Intramolecular Ene ReactionChiral bicyclic lactam templateTricyclic lactamHigh, dictated by rigid template nih.gov
Organocatalytic [4+2] CycloadditionChiral organocatalystChiral 1,2-oxazinane spiro-oxindolesGood to excellent ee and dr nih.gov
1,3-Dipolar CycloadditionL-proline functionalized nanocatalystSpirocyclic pyrrolidinesHigh diastereoselectivity nih.govrsc.org

Optimization of Reaction Conditions and Parameters for Enhanced Synthetic Efficiency and Yield

Optimizing reaction conditions is a critical aspect of developing efficient synthetic routes to this compound and its derivatives. This involves the systematic variation of parameters such as catalysts, solvents, temperature, and reaction time to maximize yield and purity.

For instance, in the synthesis of lactam-derived quinolines via a bicyclic amidine-triggered cyclization, the reaction is initiated by nucleophilic attack followed by intramolecular cyclization and hydrolysis, leading to moderate to good yields. acs.org The efficiency of this process is dependent on the specific bicyclic amidine used and the reaction conditions.

In palladium-catalyzed reactions, the choice of ligand and base can significantly influence the outcome. For the synthesis of spirocyclic pyrrolines, a screening of palladium sources and ligands identified Pd(PPh₃)₄ as the most suitable catalyst, with toluene being the optimal solvent. nih.gov

Catalytic hydrogenation is another area where optimization is key. The hydrogenation of pyrrole derivatives to their saturated pyrrolidine counterparts can be achieved with high conversion and selectivity using supported noble metal catalysts like rhodium or ruthenium on carbon under mild conditions. researchgate.net In palladium-catalyzed hydrogenations, the choice of solvent can improve selectivity. researchgate.net For the hydrogenation of meso-octamethylporphyrinogen (calix nih.govpyrrole), an acidic medium was found to be necessary, although strongly acidic conditions were detrimental. nih.gov

The optimization of a domino C–N cross-coupling/hydroamination reaction for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involved screening various conditions to achieve moderate to good yields with a range of functional groups. beilstein-journals.org

Interactive Data Table: Optimization of Reaction Conditions
ReactionOptimized ParameterResult
Bicyclic Amidine-Triggered CyclizationReaction sequenceModerate to good yields of lactam-derived quinolines acs.org
Synthesis of a Sulfonylurea DerivativeSimplification of each step60% overall yield, suitable for large-scale production researchgate.net
Palladium-Catalyzed SpirocyclizationCatalyst and solventPd(PPh₃)₄ in toluene gave optimal results nih.gov
Catalytic Hydrogenation of PyrrolesCatalyst and mediumRh or Ru on carbon in non-acidic medium for high conversion researchgate.net
Domino C–N Coupling/HydroaminationReaction conditionsModerate to good yields with various functional groups beilstein-journals.org

Mechanistic Investigations of Chemical Transformations Involving Hexahydrocyclopenta C Pyrrol 4 2h One

Elucidation of Reaction Mechanisms for Core Ring Formation

The construction of the fused pyrrolidine (B122466) and cyclopentanone (B42830) rings in Hexahydrocyclopenta[c]pyrrol-4(2H)-one can be envisioned through several classical synthetic strategies. One of the most probable, yet unconfirmed for this specific molecule, is an intramolecular version of the Paal-Knorr synthesis. This would likely involve a 1,4-dicarbonyl precursor bearing a latent amino group, which upon activation, would undergo intramolecular condensation to form the pyrrolidine ring.

The proposed mechanism, by analogy to the intermolecular Paal-Knorr reaction, would initiate with the formation of a hemiaminal by the attack of the primary amine on one of the carbonyl groups. Subsequent intramolecular attack of the nitrogen on the second carbonyl group would lead to a dihydroxytetrahydropyrrole intermediate, which would then dehydrate to furnish the pyrrole (B145914) ring, followed by reduction to the pyrrolidone. Variations in reaction conditions, such as the use of protic or Lewis acids, could influence the rate and efficiency of the cyclization, though specific data for this bicyclic system is unavailable.

Another potential, though less documented, approach could be an intramolecular [3+2] cycloaddition reaction. This would involve a precursor containing both an azomethine ylide or its equivalent and an alkene moiety constrained within the same molecule. The concerted or stepwise cycloaddition would directly forge the bicyclic core. The regioselectivity and stereoselectivity of such a transformation would be of significant mechanistic interest.

Mechanistic Pathways of Functional Group Interconversions and Derivatizations

The chemical reactivity of this compound is dictated by the lactam and ketone functionalities. Mechanistic studies on the interconversion of these groups are fundamental for creating derivatives with diverse properties.

For instance, the reduction of the ketone at the 4-position to a hydroxyl group would likely proceed via nucleophilic addition of a hydride reagent. The stereochemical outcome of this reduction would be of interest, potentially being influenced by the concave or convex face of the bicyclic system. Subsequent functionalization of the resulting alcohol could proceed through standard substitution or elimination pathways, though no specific studies have been reported.

The lactam moiety offers several avenues for derivatization. N-alkylation or N-acylation would proceed via nucleophilic attack of the nitrogen atom. The reactivity of the lactam carbonyl towards strong reducing agents like lithium aluminum hydride could lead to the corresponding fused pyrrolidine. The mechanism of this reduction involves the formation of a tetrahedral intermediate which then collapses to yield the amine.

Studies on Intramolecular Rearrangements and Their Role in Cyclization

Intramolecular rearrangements can play a pivotal role in the synthesis of complex fused ring systems. For pyrrolidine-containing structures, aza-Cope rearrangements have been utilized to construct fused heterocyclic systems stereoselectively. rsc.org In a hypothetical context for this compound, a precursor could be designed to undergo a rearrangement that facilitates the key cyclization step. However, literature specifically documenting such a rearrangement for the synthesis of this compound is not available.

Lewis acid-catalyzed intramolecular rearrangements of related tetrahydrofuran (B95107) derivatives have been observed to yield substituted pyrrolidines, suggesting that similar transformations could be mechanistically plausible for precursors to this compound. nih.gov

Analysis of Catalytic Roles in Directed Synthetic Transformations

Catalysis, particularly asymmetric catalysis, is a cornerstone of modern organic synthesis. The development of catalytic enantioselective methods for the synthesis of chiral this compound derivatives would be of high value.

Hypothetically, a catalytic asymmetric hydrogenation of a suitable unsaturated precursor could establish the stereocenters of the molecule. Iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroquinoxaline derivatives, and similar catalytic systems could, in principle, be adapted. organic-chemistry.org The mechanism would likely involve the coordination of the catalyst to the substrate, followed by stereoselective hydrogen delivery.

Organocatalysis also presents a powerful tool. Chiral Brønsted acids or N-heterocyclic carbenes (NHCs) could potentially catalyze the enantioselective formation of the bicyclic core. For instance, NHC-catalyzed [3+2] annulation reactions have been developed for the synthesis of spirocyclic pyrazolone (B3327878) γ-butyrolactones, and a similar mechanistic approach could be envisioned for the construction of the this compound skeleton. rsc.org

Advanced Spectroscopic and Structural Elucidation of Hexahydrocyclopenta C Pyrrol 4 2h One Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the bicyclic framework. uobasrah.edu.iq

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. libretexts.org The carbonyl carbon (C4) of the lactam ring is highly deshielded and characteristically appears far downfield, typically in the range of 170-180 ppm for a five-membered lactam (γ-lactam). libretexts.orgpg.edu.pl Carbons bonded to the nitrogen atom (C1 and C3a) are also deshielded and appear at intermediate chemical shifts, generally between 50-90 ppm. pdx.edu The remaining sp³-hybridized carbons of the cyclopentane (B165970) ring resonate at higher field strengths. pdx.eduorganicchemistrydata.org The use of highly deuterated materials can further enhance the resolution of solid-state NMR spectra for related heterocyclic compounds. rsc.org Two-dimensional NMR techniques, such as COSY and HMBC, are crucial for establishing the connectivity between protons and carbons, confirming the fused-ring structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Skeleton

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Influencing Factors
N-H1.0 - 5.0N/AHydrogen bonding, solvent
C1-H₂3.3 - 4.050 - 90Adjacent to nitrogen
C3-H₂2.0 - 2.725 - 50Alpha to carbonyl
C3a-H2.5 - 3.535 - 55Bridgehead, adjacent to N and C=O
C4N/A170 - 180Lactam carbonyl
C5-H₂1.5 - 2.520 - 40Aliphatic
C6-H₂1.3 - 2.020 - 40Aliphatic
C6a-H2.0 - 3.035 - 55Bridgehead
Note: These are approximate ranges and can vary significantly based on substitution, stereochemistry, and solvent. orgchemboulder.comlibretexts.orgpdx.edu

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) analysis, can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula. mdpi.com

When subjected to electron ionization (EI) or other ionization techniques, molecules of this compound and its derivatives will form a molecular ion (M⁺˙). The fragmentation of this ion provides a characteristic fingerprint. science.org.ge The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. For the bicyclic lactam structure, common fragmentation patterns can be predicted. researchgate.net

Plausible fragmentation pathways include:

Alpha-cleavage: The bonds adjacent to the nitrogen atom and the carbonyl group are susceptible to cleavage.

Loss of CO: A common fragmentation for cyclic ketones and lactams is the elimination of a neutral carbon monoxide molecule.

Ring cleavage: The fused cyclopentane and pyrrolidone rings can undergo various cleavage patterns, leading to characteristic fragment ions. science.org.geresearchgate.net The analysis of these fragmentation pathways, often aided by computational tools, helps to confirm the proposed structure. nih.gov

Table 2: Plausible Mass Spectrometric Fragments for this compound

IonDescriptionPlausible Fragmentation Pathway
[M]⁺˙Molecular IonIonization of the parent molecule
[M-CO]⁺˙Loss of Carbon MonoxideCleavage of bonds adjacent to the carbonyl group
[M-C₂H₄]⁺˙Loss of EthyleneRetro-Diels-Alder type cleavage of the cyclopentane ring
Pyrrolidinium ionsVarious fragmentsCleavage at the ring junction and subsequent rearrangements
Note: The relative abundance of these fragments depends on the ionization method and energy. science.org.genih.gov

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. amazonaws.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes. amazonaws.com

For this compound, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch of the lactam functional group. pg.edu.pl As a five-membered ring, or γ-lactam, this absorption is expected to appear at a relatively high wavenumber, typically in the range of 1700-1750 cm⁻¹. pg.edu.plwikipedia.org This is higher than the C=O stretch of a six-membered lactam (around 1670 cm⁻¹) due to increased angle strain in the five-membered ring. pg.edu.plreddit.com

Other key absorptions include:

N-H Stretch: For a secondary amide (lactam), a moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H bond stretch. The exact position and shape can be influenced by hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclopentane and pyrrolidone rings will appear just below 3000 cm⁻¹. amazonaws.com

N-H Bend: The in-plane bending of the N-H bond (Amide II band) typically occurs in the 1510-1570 cm⁻¹ region. pg.edu.plnih.gov

The absence or presence of these characteristic bands provides direct evidence for the core functional groups of the molecule. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Amide N-HStretch3200 - 3400Medium-Strong
Aliphatic C-HStretch2850 - 2960Medium-Strong
Amide C=O (γ-lactam)Stretch (Amide I)1700 - 1750Strong
Amide N-HBend (Amide II)1510 - 1570Medium
Note: Values are approximate and can be affected by the physical state of the sample and intermolecular interactions. pg.edu.plamazonaws.com

X-ray Crystallography for Unambiguous Absolute Stereochemistry and Conformation Determination

While NMR, MS, and IR spectroscopy establish the connectivity and functional groups of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique is capable of precisely mapping the atomic positions in a crystal, yielding data on bond lengths, bond angles, and torsional angles. mdpi.com

For chiral molecules like derivatives of this compound, which possess multiple stereocenters (e.g., at C3a and C6a), X-ray crystallography is the gold standard for determining both the relative and absolute stereochemistry. nih.gov The analysis of a suitable single crystal can definitively establish the cis or trans fusion of the two rings. researchgate.net

Stereochemical and Conformational Analysis of Hexahydrocyclopenta C Pyrrole Systems

Conformational Dynamics and Isomerism within the Fused Bicyclic Ring System

The hexahydrocyclopenta[c]pyrrol-4(2H)-one molecule is a fused bicyclic system, where two rings share a covalent bond and have two bridgehead carbons. libretexts.org This fusion of a five-membered cyclopentane (B165970) ring with a five-membered pyrrolidinone ring results in a relatively rigid structure. The connection of the two rings has a defined effect on the possible conformations the molecule can adopt. libretexts.org

Isomerism in such fused systems can arise from the relative orientation of the hydrogen atoms at the bridgehead carbons. This can lead to cis or trans isomers along the shared bond. libretexts.org In the case of this compound, the cis-fused isomer is generally more stable due to the inherent ring strain in a trans-fused five-membered ring system. The cis-fusion allows the bicyclic system to adopt a "bent" conformation, which minimizes this strain.

Characterization of Chiral Centers and Determination of Absolute Configuration

The structure of this compound contains chiral centers, which are tetrahedral atoms, typically carbons, bonded to four different groups. youtube.comyoutube.com The specific chiral centers in the parent this compound are located at the two bridgehead carbons (C3a and C6a) and potentially at other positions on the rings depending on substitution. The presence of these chiral centers means the molecule can exist as enantiomers and diastereomers.

Determining the absolute configuration (the precise 3D arrangement of atoms) of these chiral centers is a critical task in stereochemistry. nih.gov Several methods are available for this purpose:

X-ray Crystallography: This is a powerful technique for determining the absolute configuration of crystalline compounds. nih.govnih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy has become a reliable tool for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net By comparing the experimental VCD spectrum with that calculated using quantum chemical methods like Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned. researchgate.netrsc.org

Electronic Circular Dichroism (ECD): Similar to VCD, ECD, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, can be used. nih.gov Comparing experimental ECD spectra with TDDFT-calculated spectra is a promising method for assigning absolute configuration. nih.gov

NMR Spectroscopy: While not a direct method for determining absolute configuration, NMR techniques, particularly Nuclear Overhauser Effect (NOESY) experiments, can help establish the relative configuration of diastereomers. frontiersin.org This information, when combined with other methods, can lead to the assignment of the absolute configuration. frontiersin.org

The specific absolute configuration of a particular stereoisomer of this compound would be designated using the Cahn-Ingold-Prelog (R/S) priority rules for each chiral center. youtube.comyoutube.com

Influence of Substituent Effects on Conformational Stability and Energetic Preferences

The introduction of substituents onto the this compound ring system can significantly influence its conformational stability and the energetic preferences of different isomers. The position, size, and electronic nature of the substituent all play a role.

For instance, a bulky substituent would preferentially occupy a position where it minimizes steric interactions with the rest of the molecule. In fused ring systems, this often means adopting a pseudo-equatorial position to avoid unfavorable 1,3-diaxial-like interactions. libretexts.org

Computational studies on substituted pyrrolidine (B122466) systems have shown that even small changes in substitution can alter the relative energies of different conformers. researchgate.net A large number of rotatable bonds in a substituent can lead to a multitude of stable conformers, making conformational analysis more complex. researchgate.net The energetic landscape of substituted this compound derivatives would be a balance of steric hindrance, electronic effects (such as hydrogen bonding or dipole-dipole interactions), and the inherent strain of the fused bicyclic system.

A comprehensive conformational analysis for a substituted derivative would typically involve computational modeling to identify low-energy conformers and estimate their relative populations based on the Boltzmann distribution. researchgate.netresearchgate.net

Impact of Stereoselective Synthesis on Isomeric Purity and Control

Given the presence of multiple chiral centers, controlling the stereochemical outcome of the synthesis of this compound derivatives is of paramount importance. Stereoselective synthesis aims to produce a single desired stereoisomer with high isomeric purity. rsc.orgnih.gov

Several strategies can be employed to achieve this control:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as an amino acid or a carbohydrate, can introduce a defined stereochemistry that is carried through the synthetic sequence.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity or diastereoselectivity in key bond-forming reactions, such as hydrogenations, cycloadditions, or alkylations. For example, multicomponent 1,3-dipolar cycloaddition reactions are a powerful method for the stereocontrolled synthesis of five-membered nitrogen heterocycles like pyrrolidines. nih.gov

Substrate Control: The existing stereocenters in a substrate can direct the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex molecules with multiple stereocenters.

Diastereoselective Reactions: When creating a new chiral center in a molecule that already contains one, the two possible diastereomers are often formed in unequal amounts. By carefully choosing reagents and reaction conditions, this diastereoselectivity can be maximized.

The success of a stereoselective synthesis is measured by the isomeric purity of the product, often expressed as enantiomeric excess (ee) or diastereomeric ratio (dr). High levels of stereocontrol are crucial for producing compounds for pharmacological evaluation, as different stereoisomers can have vastly different biological activities. Multicomponent reactions have emerged as an efficient tool for the stereocontrolled synthesis of pyrrole (B145914) and pyrrolidine derivatives. bohrium.com

The Computational Chemistry and Molecular Modeling Landscape of this compound: A Methodological Overview

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research, offering profound insights into the behavior of molecules at an atomic level. For a compound with potential therapeutic relevance, such as this compound, these in silico techniques provide a powerful avenue to predict its electronic properties, conformational dynamics, interactions with biological targets, and pharmacokinetic profile. This article delves into the key computational methodologies that could be applied to elucidate the chemical and biological characteristics of this compound, structuring the discussion around established theoretical frameworks. While specific published research focusing on this particular molecule is limited, the following sections outline the principles and potential applications of these computational studies.

Biological Activity and Structure Activity Relationships Sar of Hexahydrocyclopenta C Pyrrol 4 2h One Derivatives

Investigation of Molecular Targets and Mechanisms of Action

Ligand Interactions with Retinol-Binding Protein 4 (RBP4) and Transthyretin (TTR)

Derivatives of hexahydrocyclopenta[c]pyrrol-4(2H)-one have been identified as potent antagonists of Retinol-Binding Protein 4 (RBP4). nih.gov RBP4 is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream, where it forms a complex with Transthyretin (TTR). nih.gov Antagonizing RBP4 can impede the uptake of retinol into tissues like the retina, a mechanism that is being explored for the treatment of conditions such as atrophic age-related macular degeneration and Stargardt disease. nih.gov

The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core has proven to be a key structural element for potent RBP4 antagonism. nih.gov Docking studies of these derivatives within the RBP4 binding cavity have revealed that specific appendages, such as a 6-methylpyrimidine-4-carboxylic acid group, can engage in crucial hydrogen-bonding interactions, contributing to their high binding affinity. nih.gov One standout analogue, compound 33 , demonstrated significantly improved in vitro RBP4 potency and excellent microsomal stability, highlighting the therapeutic potential of this chemical series. nih.gov

Modulatory Effects on the Nociceptin/Orphanin FQ (NOP) Receptor

The Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family, is a widely expressed G protein-coupled receptor (GPCR) involved in modulating pain, anxiety, and motor behaviors. nih.gov While direct studies on this compound derivatives are limited, research on structurally related compounds suggests the potential for this scaffold to interact with the NOP receptor. For instance, the introduction of a lipophilic group at the 14-oxygen position of 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone, a different but related opioid scaffold, was shown to introduce NOP receptor affinity. nih.gov This suggests that modifications to the this compound core could potentially lead to ligands with NOP receptor activity. The development of systemically active, brain-permeant NOP receptor agonists and antagonists is an active area of research. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), Arginase)

While the this compound scaffold is a versatile platform, specific studies detailing the inhibitory activity of its derivatives against 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and arginase are not extensively available in the current body of scientific literature.

HPPD is an enzyme involved in tyrosine catabolism, and its inhibition is a validated strategy for herbicide development and has shown potential in treating certain metabolic diseases. wikipedia.orgnih.govnih.gov Similarly, arginase inhibitors are being investigated for their therapeutic potential in various diseases. However, the exploration of this compound derivatives as inhibitors for these specific enzymes remains an area for future research.

Exploration of Interactions with Other Receptor Systems and Biological Pathways

The pyrrole (B145914) and pyrrolopyridine ring systems, which are structurally related to the this compound core, are known to interact with a wide range of biological targets. researchgate.netmdpi.com These include various receptors and enzymes, and they have been associated with diverse pharmacological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor effects. mdpi.com Given this precedent, it is plausible that derivatives of this compound could interact with other receptor systems and biological pathways beyond RBP4 and NOP receptors. However, specific research focusing on the broader biological profile of this particular scaffold is needed to fully elucidate its therapeutic potential.

Structure-Activity Relationship (SAR) Investigations for Bioactivity Optimization

The Impact of Chemical Substituent Modifications on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR investigations have been particularly insightful in the context of RBP4 antagonism.

The following table summarizes the RBP4 binding affinity and functional antagonist activity for a series of analogues, highlighting the impact of the core structure and key substituents.

CompoundCore StructureRBP4 SPA IC50 (nM)RBP4 HTRF IC50 (nM)
9 Piperidine (B6355638)>10000>10000
10 Piperidine>10000>10000
13 Piperazine (B1678402)2400 ± 2004800 ± 1100
14 Piperazine1300 ± 1003300 ± 1100
17 Bicyclic [3.3.0]-octahydropyrrolo[3,4-c]-pyrrole1300 ± 400>10000
18 Bicyclic [3.3.0]-octahydropyrrolo[3,4-c]-pyrrole790 ± 240>10000
28 Bicyclic [3.3.0]-octahydrocyclopenta-[c]pyrrole1500 ± 3002000 ± 500
33 Bicyclic [3.3.0]-octahydrocyclopenta-[c]pyrrole12.8 ± 0.443.6 ± 10.5

Data sourced from a study on bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonists of RBP4. nih.gov

The data clearly indicates that the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core, particularly in compound 33 , provides a superior scaffold for RBP4 antagonism compared to piperidine and piperazine cores. nih.gov This highlights the profound impact that modifications to the core heterocyclic system and its substituents can have on biological potency and selectivity.

Stereochemical Influence on Biological Recognition and Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function, influencing its interaction with chiral biological targets like enzymes and receptors. nih.gov For derivatives of this compound and related pyrrolidine (B122466) scaffolds, the specific stereoisomer can dramatically alter efficacy, a principle observed across various therapeutic areas.

In the development of antitubercular agents based on an oxazolidinone core fused with an octahydrocyclopenta[c]pyrrole (B1584311) moiety, the stereochemistry at the 5-position of the bicyclic system is pivotal. The reduction of a ketone precursor, 2-(2-fluoro-4-nitrophenyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one, yields alcohols with distinct stereochemistry. jst.go.jp Research has demonstrated that these stereoisomers, designated as endo and exo, possess different levels of activity. For instance, in one study, the endo-alcohol and exo-alcohol derivatives showed potent inhibitory activity against Mycobacterium tuberculosis H37Rv, superior to the standard drug linezolid (B1675486). researchgate.net Specifically, among a series of C-5 1,2,3-triazole oxazolidinones, the exo-alcohol showed fourfold higher activity than linezolid. jst.go.jp This highlights that the spatial orientation of the hydroxyl group directly impacts the compound's ability to interact with its biological target.

Computational Insights Augmenting Experimental SAR Data

Computational modeling, particularly molecular docking, has become an indispensable tool for understanding the structure-activity relationships (SAR) of this compound derivatives at a molecular level. These in silico techniques complement experimental data by providing visual and energetic predictions of how a compound binds to its protein target, thereby guiding the rational design of more potent and selective molecules. nih.govnih.gov

In the development of novel oxazolidinone antibacterials incorporating an octahydrocyclopenta[c]pyrrole ring, molecular docking was used to rationalize the observed activities. jst.go.jpresearchgate.net A docking study suggested that the hydroxyl group in the azabicyclic C-ring of the active derivatives interacts with the same hydrophobic pocket as the established drug linezolid, providing a structural basis for their efficacy. jst.go.jpresearchgate.net Similarly, docking studies of 1,2,3,4-tetrasubstituted pyrrole derivatives were performed to explain their antibacterial activities at the level of protein-ligand interactions. acgpubs.org

Molecular docking is also crucial in anticancer drug discovery. For a series of novel fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines, antiproliferative activity was augmented by molecular docking studies into the active sites of target enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net These studies help identify key pharmacophoric features essential for affinity against the ATP binding site of kinases. nih.gov

Furthermore, computational methods are applied to predict the potential of new chemical entities against various pathogens. In one study, novel pyrrolyl benzohydrazides were evaluated as dual inhibitors of Enoyl ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR), key enzymes in bacteria. Docking studies showed that the designed compounds had favorable binding energies and interactions with critical amino acid residues in the active sites of these enzymes, corroborating their potential as antibacterial and antitubercular agents. mdpi.com For instance, compound 5b was predicted to form three hydrogen bonds within the active site of the InhA enzyme (PDB ID: 2NSD). mdpi.com These computational insights provide a powerful hypothesis-driven framework that accelerates the optimization of lead compounds by prioritizing the synthesis of derivatives with the highest predicted affinity and most favorable interactions.

Preclinical Research Findings and Mechanistic Understanding

Analysis of Cytotoxic Effects on Specific Cancer Cell Lines and Associated Cellular Pathway Targeting

Derivatives containing pyrrole and fused pyrrole ring systems, such as the pyrrolo[2,3-d]pyrimidine scaffold, have demonstrated significant cytotoxic effects against various human cancer cell lines. These compounds often exert their anticancer activity by modulating key cellular pathways involved in cell growth, proliferation, and apoptosis. nih.gov

A series of novel pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties were synthesized and evaluated for their anti-cancer activity against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines. nih.gov The results showed potent and selective cytotoxicity. For example, compound 10a was found to be the most potent derivative against PC3 cells, while compound 10b showed strong activity against MCF-7 cells, and 9e was most effective against the A549 cell line. nih.gov

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Pyrrolo[2,3-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.

Compound PC3 MCF-7 A549 SW480
9e >50 >50 4.55 >50
10a 0.19 >50 18.23 17.65
10b 12.01 1.66 13.92 20.34

Data sourced from a study on pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

Mechanistic studies revealed that these compounds induce cell death primarily through apoptosis. Flow cytometry analysis indicated that the most active compounds caused a significant increase in the percentage of late apoptotic cells and induced cell cycle arrest at different phases. nih.gov Specifically, compound 9e was shown to activate the intrinsic (mitochondrial) apoptotic pathway in A549 cells. This was confirmed by Western blot analysis, which showed a reduction in the expression of the anti-apoptotic protein Bcl-2 and an enhancement in the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, this compound led to an increase in the levels of activated caspase-9 and caspase-3, as well as cleavage of PARP (Poly (ADP-ribose) polymerase), which are hallmark events of apoptosis. nih.govutrgv.edu

Other related fused pyrrole derivatives have been designed as inhibitors of specific protein kinases that are often dysregulated in cancer. nih.gov For example, a series of pyrrolo[3,2-d]pyrimidines showed potent anticancer activities against HCT116, MCF-7, and Hep3B cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the standard drug doxorubicin. nih.govresearchgate.net These compounds were designed to target EGFR and CDK2, demonstrating that the cytotoxic effects of this class of molecules can be linked to the inhibition of critical cell signaling pathways. nih.gov

Evaluation of Antitubercular and Antibacterial Activities

The this compound scaffold and its derivatives have been incorporated into novel antimicrobial agents, demonstrating notable activity against clinically significant bacteria, including Mycobacterium tuberculosis.

A novel series of oxazolidinones, a class of synthetic antibiotics, were modified by replacing the morpholine (B109124) ring of linezolid with a 5-substituted octahydrocyclopenta[c]pyrrole moiety. jst.go.jpresearchgate.net These compounds were evaluated for their in vitro activity against M. tuberculosis H37Rv and a panel of resistant Gram-positive and Gram-negative bacteria. researchgate.net Several analogues displayed potent antitubercular activity. Notably, endo-alcohol 2a and exo-alcohol 2b exhibited inhibitory activity against M. tuberculosis H37Rv that was superior to linezolid. researchgate.net

**Table 2: Minimum Inhibitory Concentration (MIC) of Oxazolidinone Derivatives against M. tuberculosis*** *This table is interactive. You can sort and filter the data.

Compound MIC (µg/mL) against M. tuberculosis H37Rv
Linezolid 0.5
endo-alcohol 2a 0.25
exo-alcohol 2b 0.25
Ketone 1b 0.5

Data sourced from a study on oxazolidinone derivatives. jst.go.jpresearchgate.net

Beyond tuberculosis, these derivatives showed broad-spectrum antibacterial potential. Several compounds in the series demonstrated potent in vitro activity against important vancomycin-resistant bacteria and showed similar or improved potency against linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA) strains. jst.go.jpresearchgate.net The structural modifications on the pyrrole ring were key to this enhanced activity. jst.go.jp

Other pyrrole-based structures have also been identified as effective antibacterial agents. A compound isolated from a marine bacterium, identified as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, showed a potent inhibitory effect against a multi-drug resistant S. aureus (MDRSA) strain with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL. nih.gov Additionally, various synthetic tetrasubstituted pyrrole derivatives have shown moderate to excellent inhibition against Gram-positive bacteria such as S. aureus and B. cereus. acgpubs.org These findings collectively highlight that the pyrrole and specifically the this compound core structures are privileged scaffolds for the development of new antibacterial and antitubercular drugs. nih.gov

Studies on Antimalarial Efficacy

The search for novel chemotypes to combat drug-resistant malaria has led to the investigation of pyrrolidine-based compounds. nih.gov These structures show promise, with some derivatives demonstrating potent in vitro activity against Plasmodium falciparum and in vivo efficacy in murine models of malaria.

In one significant study, a 4-aryl-N-benzylpyrrolidine-3-carboxamide, identified as (+)-54b (CWHM-1008), emerged as a lead compound. nih.gov This derivative displayed potent activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. nih.gov The stereochemistry of the compound was critical, as is often the case with antiplasmodial agents where specific isomers show enhanced activity due to stereoselective uptake or target interaction. nih.gov

Table 3: Antimalarial Activity of Lead Compound (+)-54b This table is interactive. You can sort and filter the data.

Assay Strain EC₅₀ (nM)
In Vitro P. falciparum 3D7 (sensitive) 46
In Vitro P. falciparum Dd2 (resistant) 21

Data sourced from a study on 4-aryl pyrrolidines. nih.gov

The promise of this chemotype was confirmed through preclinical in vivo studies. When evaluated in a murine model of malaria (Peters 4-day suppressive test) using a chloroquine-resistant P. chabaudi strain, compound (+)-54b was shown to be orally efficacious. nih.gov A once-daily oral dose of 30 mg/kg/day resulted in a 98.7% reduction in parasitemia. nih.gov This demonstrates that the 4-aryl-N-benzylpyrrolidine-3-carboxamide scaffold is a promising novel chemotype for malaria drug discovery. nih.gov

Other pyrrole-containing natural products, such as prodiginines, have also shown very potent in vitro antimalarial activity, with IC₅₀ values in the low nanomolar range (1.7-8.0 nM). nih.gov This body of research indicates that the pyrrole and pyrrolidine cores are valuable starting points for developing new antimalarial agents capable of overcoming existing drug resistance.

Assessment of Analgesic Properties in Neuropathic Pain Models

Derivatives of fused pyrrole systems have been extensively investigated for their potential as analgesics, particularly for the treatment of neuropathic pain, a complex and debilitating condition that is often unresponsive to standard therapies. nih.govmdpi.com

One notable derivative, {1-[4-(2-{hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-1H-benzimidazol-1-yl)piperidin-1-yl]cyclooctyl}methanol, was identified as a highly selective and potent non-peptide full agonist of the Nociceptin/Orphanin FQ (NOP) receptor. nih.gov The NOP receptor system plays a crucial role in modulating pain, and its activation has shown antinociceptive effects in neuropathic pain models. nih.gov This compound demonstrated a dose-dependent inhibitory effect against mechanical allodynia in rats subjected to the chronic constriction injury (CCI)-induced neuropathic pain model, a standard preclinical model for this condition. nih.gov

Another class of compounds, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, has also shown a broad spectrum of analgesic activity. dntb.gov.uanih.gov These compounds were evaluated in several experimental pain models:

Writhing Test: In a chemically induced visceral pain model (writhing test), all tested imides were more active than aspirin, with some derivatives showing activity comparable to morphine. nih.gov

Hot Plate Test: In a thermal pain model (hot plate test), which assesses centrally mediated analgesia, some derivatives significantly prolonged the latency time to a nociceptive response. nih.gov

Formalin Test: In the formalin test, which has an early neurogenic phase and a later inflammatory phase, certain compounds were active in reducing pain behaviors in both phases. dntb.gov.ua

Neuropathic Pain Models: In models of oxaliplatin- and streptozotocin-induced neuropathy, these compounds showed significant anti-allodynic activity. dntb.gov.ua

The analgesic effects of these and other related compounds are often attributed to the modulation of various intracellular signaling pathways and factors known to be involved in the pathophysiology of neuropathic pain. mdpi.commdpi.com The consistent efficacy of these pyrrole-based derivatives across multiple, mechanistically distinct preclinical pain models underscores their potential as a new class of analgesics for treating challenging pain states. nih.govdntb.gov.uanih.gov

Research into the Modulation of Central Histaminergic Systems by this compound Derivatives for CNS Activity

Extensive literature searches did not yield specific research findings on the biological activity and structure-activity relationships (SAR) of this compound derivatives concerning their modulatory effects on the central histaminergic systems for central nervous system (CNS) activity. The histaminergic system, comprising four G-protein coupled receptors (H1, H2, H3, and H4), plays a crucial role in various physiological functions within the CNS, including wakefulness, cognitive processes, and neuroinflammation. nih.govresearchgate.net Modulation of these receptors with synthetic ligands is a key strategy in the development of treatments for a range of neurological and psychiatric disorders. imrpress.comsemanticscholar.org

While the pyrrole and pyrrolidine moieties are common scaffolds in medicinal chemistry for targeting various receptors, including those in the CNS, specific data on the this compound core as a modulator of histamine (B1213489) receptors is not present in the available scientific literature. nih.govnih.gov Research on histaminergic ligands often focuses on other heterocyclic structures, such as imidazole (B134444) and pyrimidine (B1678525) derivatives, which have shown significant affinity and selectivity for histamine receptor subtypes. nih.gov

Due to the absence of direct research on this compound derivatives in this context, no detailed research findings or data tables on their biological activity and SAR for histaminergic system modulation can be provided at this time. Further research would be required to explore the potential of this specific chemical scaffold as a modulator of central histaminergic systems.

Applications and Translational Potential of Hexahydrocyclopenta C Pyrrol 4 2h One in Advanced Organic Synthesis and Materials Science

Role as a Privileged Scaffold in Rational Drug Design and Chemical Library Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, making it a highly efficient starting point for drug discovery. google.comnih.gov The pyrrolidine (B122466) ring, a core component of Hexahydrocyclopenta[c]pyrrol-4(2H)-one, is widely recognized as one of the most important nitrogen heterocycles in medicinal chemistry due to its three-dimensional structure and its presence in numerous FDA-approved drugs. nih.gov The fused cyclopentane-pyrrolidone system of this compound offers a conformationally restricted structure that can reduce the entropic penalty upon binding to a target protein and allow for precise spatial orientation of substituents. nih.gov

This bicyclic system is an attractive core for the development of chemical libraries aimed at identifying novel therapeutic agents. americanchemicalsuppliers.com Its value lies in its ability to serve as a rigid template onto which various functional groups can be appended, allowing for systematic exploration of the chemical space around a biological target. Research has shown that derivatives of this scaffold are of significant interest for their potential biological activities. For instance, derivatives have been investigated as potent non-peptide agonists for the Nociceptin/Orphanin FQ (NOP) receptor, a target for developing novel analgesics. The defined stereochemistry of the cis-fused ring system is crucial for its interaction with biological targets, as seen in compounds developed for treating cognitive deficits associated with neurodegenerative diseases.

The structural and electronic properties of the scaffold contribute to its privileged nature:

Electronic Effects : The integrated pyrrolidone moiety contains a lactam (a cyclic amide), whose carbonyl group can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

Steric Profile : The fused, partially saturated ring system provides a defined three-dimensional shape, which is a critical attribute for achieving selective binding to receptor pockets or enzyme active sites.

The utility of this scaffold is demonstrated by its incorporation into molecules targeting a range of conditions, highlighting its versatility in rational drug design.

Utilization as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

This compound is a valuable building block in organic synthesis, providing access to a variety of more complex molecular architectures. Its inherent functionality—a secondary amine within a lactam and a ketone—allows for a range of chemical transformations. The hydrochloride salt form is often used in synthesis due to its stability and ease of handling. fujifilm.com

The compound can undergo various reactions, such as oxidation, reduction of the ketone, and nucleophilic substitution, to introduce molecular diversity. This versatility makes it a crucial intermediate in multi-step synthetic pathways targeting pharmaceuticals and other specialty chemicals. A notable example is the synthesis of Gliclazide, an oral anti-diabetic drug, which utilizes the related hexahydrocyclopenta[c]pyrrol-2(1H)-yl core, demonstrating the pharmaceutical relevance of this bicyclic system. google.comresearchgate.net The synthesis starts from cyclopentane-1,2-dicarboxylic anhydride (B1165640), which is converted to an N-amino dicarboximide intermediate. google.comresearchgate.net Subsequent reduction forms the key hexahydrocyclopenta[c]pyrrole amine, which is then elaborated to the final drug molecule. google.comresearchgate.net

Table 1: Key Synthetic Intermediates Derived from the Hexahydrocyclopenta[c]pyrrole Scaffold

Intermediate NameCAS NumberMolecular FormulaKey Structural FeatureReported Application
This compound732956-04-6C₇H₁₁NOParent ketone scaffoldStarting material for derivatives
This compound hydrochloride127430-46-0C₇H₁₂ClNOHydrochloride salt of the ketoneStable intermediate for pharmaceuticals
Hexahydrocyclopenta(c)pyrrol-2(1H)-amine54528-00-6C₇H₁₄N₂Amine derivativePrecursor for Gliclazide synthesis google.comresearchgate.net
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate146231-54-1C₁₂H₁₉NO₃N-Boc protected ketoneProtected intermediate for controlled synthesis

The this compound structure is a saturated (or non-aromatic) pyrrole (B145914) derivative itself. acs.org However, it serves as an excellent precursor for a wide array of other pyrrole and pyrrolidine-based structures. The Paal-Knorr pyrrole synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds, provides a conceptual basis for how related structures can be cyclized. nih.gov More advanced methods, including multicomponent reactions and transition-metal-free annulations, have expanded the toolkit for creating highly functionalized pyrrole derivatives. nih.gov

The ketone functionality at the 4-position of the scaffold is a key handle for derivatization. It can be used to introduce new ring systems or functional groups. For example, reactions at the α-carbon to the ketone could be envisioned, or the ketone itself could participate in condensation reactions to build larger, more complex pyrrole-containing systems. While specific literature on the derivatization of the 4-keto position is sparse, the general reactivity of ketones allows for predictable transformations to generate novel analogs for screening libraries.

The synthetic utility of this compound extends beyond simple pyrrole derivatives to the construction of more diverse and complex heterocyclic systems. Its bicyclic nature provides a stereochemically defined starting point for building fused or spirocyclic architectures. A pivotal patent application describes a multi-step synthesis that begins with acyclic precursors and proceeds through a tetrahydro-cyclopenta[c]pyrrole-1,3-dione intermediate, which is then converted to the desired cis-configured hexahydrocyclopenta[c]pyrrol-2(1H)-yl system. This intermediate is then coupled with other fragments to produce 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, a compound with activity in the central nervous system. This demonstrates how the core scaffold is elaborated into a more complex, pharmacologically active heterocyclic molecule.

Exploratory Applications in Materials Science Research

While the primary focus of research on this compound has been in pharmaceuticals, its identity as a versatile chemical building block suggests potential applications in materials science. The pyrrolidone chemical class, in general, has found use in various materials, from the widely used N-methylpyrrolidone (NMP) solvent to the polymer polyvinylpyrrolidone (B124986) (PVP). wikipedia.org The unique bicyclic and functionalized nature of this compound offers opportunities for creating novel polymers and material formulations.

Conductive polymers, such as polypyrrole, are characterized by a conjugated backbone of alternating single and double bonds that allows for the movement of charge carriers. nih.gov this compound, being a saturated aliphatic system, is not itself conductive and cannot be directly polymerized into a conductive polymer.

However, its potential in this area is as a precursor to a functional monomer. For instance, chemical oxidation of the scaffold could potentially lead to the formation of an aromatic cyclopenta[c]pyrrole (B12898774) derivative. If this resulting aromatic species could be functionalized with polymerizable groups, it could then be incorporated as a monomer into a polymer chain. The fused cyclopentane (B165970) ring would offer a unique steric and electronic modification to the resulting polymer backbone compared to standard polypyrroles, potentially influencing properties like solubility, processability, and film morphology. Currently, direct research on this specific application for this compound has not been reported, and this remains a speculative but chemically plausible area for future exploration.

The development of advanced polymers and coatings for medical devices and other applications is a significant area of materials science. bibliotekanauki.plgoogle.com Pyrrolidone-containing polymers, such as polyvinylpyrrolidone (PVP), are known for their biocompatibility and are used to create hydrophilic and protein-resistant surfaces. bibliotekanauki.pl

The this compound scaffold contains a lactam functionality. Lactams are cyclic amides that can undergo ring-opening polymerization to form polyamides, a major class of engineering polymers (e.g., Nylon 6 is formed from the ring-opening of caprolactam). wikipedia.org It is conceivable that under specific catalytic conditions, this compound could be used as a comonomer in a ring-opening polymerization to create novel polyamides. The incorporation of its rigid, bicyclic structure into a polyamide backbone could impart unique thermal and mechanical properties to the resulting material. Such polymers could have potential use in advanced formulations for specialty coatings or molded articles. As with electronic applications, this remains an exploratory area, with the potential utility derived from the fundamental chemical reactivity of the lactam group within the scaffold.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Pathways for Industrial Scalability

The translation of promising compounds from laboratory-scale synthesis to industrial production is a perennial challenge in chemistry. For the hexahydrocyclopenta[c]pyrrole core, current synthetic routes, while effective for discovery, may not be economically viable or environmentally sustainable for large-scale manufacturing. researchgate.net Future research must prioritize the development of green and efficient synthetic methodologies.

Key areas of focus include:

Catalytic Approaches: The development of catalytic methods, such as those using iridium for pyrrole (B145914) synthesis from renewable alcohols, presents a sustainable alternative to traditional stoichiometric reagents. nih.gov Applying similar principles to construct the bicyclic lactam framework could significantly reduce waste and energy consumption.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, consistency, and scalability. This is particularly relevant for managing reaction intermediates and optimizing reaction conditions for processes like the aza-Cope-Mannich reaction, which is used to obtain related bicyclic proline derivatives. wpmucdn.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product is a core principle of green chemistry. nih.gov Research into cascade reactions, where multiple bonds are formed in a single operation, could provide elegant and efficient routes to the hexahydrocyclopenta[c]pyrrole scaffold. nih.gov

Table 1: Comparison of Current and Future Synthetic Strategies

Parameter Current Synthetic Methods (Illustrative) Future Sustainable Pathways (Target)
Reagents Often rely on stoichiometric reagents, potentially hazardous materials (e.g., hydrazoic acid in Schmidt reactions). researchgate.net Catalytic systems (e.g., transition metals), renewable starting materials (e.g., bio-based alcohols). nih.gov
Process Multi-step batch processing. researchgate.net Continuous flow synthesis, one-pot cascade reactions. wpmucdn.comnih.gov
Waste Higher levels of inorganic salt and solvent waste. Minimal waste (e.g., H₂ as the only byproduct), solvent recycling. nih.gov
Scalability Can be complex and costly to scale up. Designed for efficient and cost-effective industrial production. uniroma1.it

Deeper Mechanistic Elucidation of Compound-Biological Target Interactions

While derivatives of the hexahydrocyclopenta[c]pyrrole scaffold have been identified with biological activity, the precise molecular mechanisms of action are often not fully understood. wpmucdn.comresearchgate.net A deeper understanding of how these compounds interact with their biological targets is crucial for rational drug design and optimization.

Future research should emphasize:

Structural Biology: Obtaining high-resolution crystal structures of scaffold derivatives bound to their target proteins is essential. This provides direct insight into binding modes, key intermolecular interactions, and conformational changes.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the thermodynamics and kinetics of binding, providing a more complete picture of the interaction beyond simple affinity measurements.

Mechanism-of-Action Studies: Investigating downstream cellular effects and potential off-target activities is necessary to build a comprehensive biological profile. For compounds with antiviral activity, for instance, identifying the specific viral protein or host factor targeted is a priority. wpmucdn.com

Advancement of Computational Methodologies for High-Throughput Predictive Modeling

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of molecular properties. researchgate.net For the hexahydrocyclopenta[c]pyrrole scaffold, advancing computational models can accelerate the discovery of new leads and optimize existing ones.

Key opportunities include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models can help identify the key structural features that govern biological activity. scispace.com These models can then be used to predict the potency of novel, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing the stability of binding modes and the role of solvent molecules, which cannot be captured by static docking models. scispace.com

ADMET Prediction: Improving the accuracy of in silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. Early identification of compounds with poor pharmacokinetic profiles can save significant time and resources. nih.gov

Table 2: Application of Computational Methods to the Hexahydrocyclopenta[c]pyrrole Scaffold

Computational Method Application Desired Outcome
Molecular Docking Predict binding poses of library compounds in a target active site. Prioritize compounds for synthesis and biological testing. scispace.com
3D-QSAR (e.g., CoMFA, CoMSIA) Correlate 3D structural features with biological activity across a series of analogues. Guide the design of more potent compounds by identifying favorable and unfavorable steric and electrostatic regions. scispace.com
Molecular Dynamics (MD) Simulate the time-evolution of the ligand-receptor complex. Assess binding stability and identify key dynamic interactions. scispace.com
High-Throughput Virtual Screening Screen large virtual libraries of derivatives against a biological target. Identify novel chemical scaffolds and hit compounds for further development. nih.govnih.gov

Strategic Diversification of Chemical Libraries Based on the Hexahydrocyclopenta[c]pyrrole Scaffold

The success of any screening campaign depends on the quality and diversity of the chemical library. nih.gov While the core hexahydrocyclopenta[c]pyrrole structure is valuable, its potential can be amplified by strategic diversification to explore a wider chemical space.

Future strategies should involve:

Diversity-Oriented Synthesis (DOS): Employing DOS strategies can generate libraries with high levels of scaffold complexity and stereochemical diversity. researchgate.netnih.gov This approach moves beyond simple appendage modification to create fundamentally new, three-dimensional structures based on the core ring system.

Fragment-Based Drug Discovery (FBDD): Designing fragment libraries based on the bicyclic lactam motif can identify low-molecular-weight binders that can be efficiently optimized into potent leads. nih.gov The inherent three-dimensionality of the scaffold is a significant advantage over the flatter molecules that dominate many current fragment sets. nih.gov

Target-Focused Libraries: Instead of broad, untargeted libraries, designing smaller, focused libraries for specific protein families (e.g., kinases, proteases) can increase the hit rate. drugdesign.orgchemrxiv.org This requires integrating structural knowledge of the target class into the library design process.

Fostering Interdisciplinary Research Integrating Organic Synthesis, Chemical Biology, and Materials Science

The full potential of the hexahydrocyclopenta[c]pyrrole scaffold extends beyond traditional medicinal chemistry. Fostering collaboration between different scientific disciplines is essential to unlock novel applications.

Chemical Biology: Synthetic chemists can create specialized molecular probes based on the scaffold for use by chemical biologists to investigate complex biological processes and validate new drug targets.

Materials Science: The pyrrolidine (B122466) and lactam moieties are components of advanced materials. For example, polyvinyl pyrrolidone is a biocompatible polymer used in biomedical applications such as scaffolds for tissue regeneration and drug delivery systems. researchgate.net Exploring the incorporation of the rigid hexahydrocyclopenta[c]pyrrole unit into polymers could lead to new materials with unique structural and functional properties.

Integrated Discovery Platforms: Combining high-throughput synthesis, biological screening, and computational modeling into a single, iterative platform can streamline the entire discovery and development process, from initial hit identification to lead optimization. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives?

  • Methodological Answer : The synthesis often involves bicyclic scaffold formation via cyclocondensation or ring-closing metathesis. For example, intermediates like (3aR,5r,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl derivatives are synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. Reaction optimization includes controlling stereochemistry with chiral auxiliaries or catalysts, as seen in the preparation of retinol-binding protein antagonists . Post-synthetic modifications (e.g., carboxylation, fluorination) enhance functional diversity.

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming stereochemistry and ring fusion. Infrared (IR) spectroscopy identifies carbonyl and amine functional groups. High-resolution mass spectrometry (HRMS) validates molecular formulas. For example, compound 31 (a derivative) was confirmed via ESI+ MS (m/z 434 [M+H]⁺) and NMR . X-ray crystallography may resolve ambiguities in fused bicyclic systems .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. General precautions include using fume hoods, nitrile gloves, and eye protection. First-aid measures for exposure include rinsing with water (15+ minutes for skin/eyes) and immediate medical consultation. Avoid inhalation by using particulate filters (e.g., NIOSH N95) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinities to targets like SARS-CoV-2 Mpro or serine palmitoyltransferase. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, indeno[1,2-b]pyrrol-4(1H)-one derivatives showed inhibitory effects via MD simulations and docking scores < -8.0 kcal/mol . ADMET predictions (SwissADME) evaluate pharmacokinetics .

Q. How do structural modifications impact biological activity in this compound class?

  • Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding (IC₅₀ = 27.3 nM for ARN 14494) .
  • Stereochemistry : cis/trans configurations in bicyclic systems influence receptor selectivity (e.g., RBP4 antagonists ).
  • Heteroatom inclusion (e.g., sulfonyl groups) improves solubility and bioavailability .

Q. How can researchers resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Validate findings by:

  • Reproducing experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity).
  • Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Analyzing batch-specific purity (HPLC ≥98%) to exclude impurity effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.